1-(Chloromethyl)-2,3,4-trifluorobenzene

Descripción

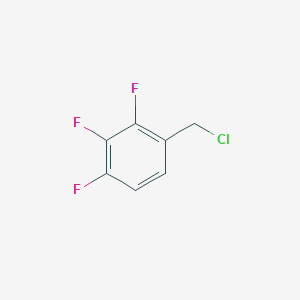

1-(Chloromethyl)-2,3,4-trifluorobenzene is a halogenated aromatic compound with the molecular formula C₇H₄ClF₃, featuring a benzene ring substituted with a chloromethyl group (-CH₂Cl) at position 1 and fluorine atoms at positions 2, 3, and 2. This compound combines the electron-withdrawing effects of fluorine and the reactivity of the chloromethyl group, making it a versatile intermediate in organic synthesis, agrochemicals, and pharmaceutical research.

Propiedades

IUPAC Name |

1-(chloromethyl)-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWBYURQFNYMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590713 | |

| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292621-60-4 | |

| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chloromethylation Reaction

The chloromethylation is carried out by reacting 2,3,4-trifluorobenzene with a chloromethylation reagent in the presence of a Lewis acid catalyst. The chloromethylating agent is generally of the form ClCH2OR, where R can be chloro or an alkyl group (C1–C12). The preferred reagent is chloromethyl methyl ether due to its reactivity and availability.

$$

\text{2,3,4-trifluorobenzene} + \text{ClCH}_2\text{OR} \xrightarrow[\text{Lewis acid}]{20-40^\circ C} \text{1-(Chloromethyl)-2,3,4-trifluorobenzene} + \text{byproducts}

$$

Catalyst and Reagent Ratios

- Molar ratio of trifluorobenzene to chloromethylating reagent: 1 : 1–10 (optimal 1 : 5–6)

- Molar ratio of trifluorobenzene to Lewis acid: 1 : 0.5–5 (optimal 1 : 1–1.5)

Reaction Conditions

- Temperature: -10 to 100 °C, with 20–40 °C being optimal for yield and selectivity

- Time: 1 to 10 hours depending on reagent and catalyst choice

Hydrolysis and Workup

After completion of the chloromethylation, the reaction mixture is hydrolyzed with cold water to quench the reaction and facilitate product isolation. The organic layer is then separated, washed to neutrality, dried, and purified by vacuum distillation.

Experimental Data and Yields

The following table summarizes typical experimental results from various catalyst and reagent combinations adapted from patent literature on related trifluorobenzyl chlorides (noting positional isomer differences but applicable to 2,3,4-trifluorobenzene derivatives):

| Entry | Chloromethylation Reagent | Lewis Acid Catalyst | Reaction Temp (°C) | Reaction Time (h) | Product Purity (GC %) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Chloromethyl methyl ether | Aluminum chloride | 20 (room temp) | 8 | 99.5 | 80 |

| 2 | Chloromethyl methyl ether | Zinc chloride | 20 | 8 | 98.5 | 76 |

| 3 | Chloromethyl methyl ether | Tin tetrachloride | 20 | 8 | 97.6 | 71 |

| 4 | Dichloride methyl ether | Aluminum chloride | 20 | 6 | 99.1 | 75 |

| 5 | Chloromethyl ether | Aluminum chloride | 20 | 10 | 98.7 | 74 |

| 6 | Chloromethyl n-octyl ether | Aluminum chloride | 20 | 8 | 96.9 | 72 |

| 7 | Chloromethyl acetyl chloride | Aluminum chloride | 20 | 8 | 97.4 | 68 |

| 8 | 1-chloro-4-(chloromethoxy)butane | Aluminum chloride | 20 | 10 | 95.2 | 65 |

Note: Although these data are for 1-chloromethyl-2,4,5-trifluorobenzene, the methodology and trends are directly relevant to this compound due to structural similarity and reaction mechanism.

Comparative Analysis of Catalysts and Reagents

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| Aluminum chloride | High yield, good selectivity | Corrosive, requires careful handling |

| Zinc chloride | Moderate yield, less corrosive | Lower catalytic activity |

| Tin tetrachloride | Good Lewis acidity | Toxicity concerns, cost |

| Iron trichloride | Environmentally friendlier | Lower yields, less studied |

| Chloromethylating Reagent | Advantages | Disadvantages |

|---|---|---|

| Chloromethyl methyl ether | High reactivity, common use | Toxic, carcinogenic |

| Dichloride methyl ether | Effective, good yield | Less common, more expensive |

| Chloromethyl acetyl chloride | Stable, less volatile | Lower yields |

| Chloromethyl n-octyl ether | Less volatile, safer handling | Longer reaction times |

Análisis De Reacciones Químicas

Types of Reactions: 1-(Chloromethyl)-2,3,4-trifluorobenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloromethyl group to a methylene group (-CH2-).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and orientation of the incoming substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Products include trifluorobenzoic acid and trifluoromethylbenzene derivatives.

Reduction: The major product is 1,2,3-trifluorotoluene.

Substitution: Products include various mono-, di-, and tri-substituted derivatives depending on the reaction conditions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-(Chloromethyl)-2,3,4-trifluorobenzene serves as a versatile building block in the synthesis of complex organic molecules. Its chloromethyl group allows for various nucleophilic substitution reactions, making it valuable in creating diverse chemical entities.

- Pharmaceutical Intermediates : The compound is utilized in the synthesis of several pharmaceutical agents. For instance, it acts as an intermediate in the production of quinolone antibacterials, which are essential for treating bacterial infections . The introduction of trifluoromethyl groups in drug design has been shown to enhance biological activity and metabolic stability .

- Agrochemical Applications : The compound's derivatives are explored for use in agrochemicals, particularly as herbicides and fungicides. The trifluoromethyl group is known to improve the efficacy of herbicides by enhancing their lipophilicity and biological activity .

Material Science

This compound is also investigated for its potential applications in material science:

- Polymer Chemistry : The compound can be used to modify polymers to improve their thermal stability and chemical resistance. It is particularly useful in synthesizing fluorinated polymers that exhibit superior properties compared to their non-fluorinated counterparts.

- Nanotechnology : Its unique properties make it a candidate for developing advanced materials at the nanoscale. Research is ongoing into its use in creating functionalized nanoparticles that can be employed in drug delivery systems and sensors.

Case Study 1: Synthesis of Antibacterial Agents

In a study published by MDPI, researchers synthesized various antibacterial compounds using this compound as a key intermediate. The synthesis involved nucleophilic substitution reactions that introduced diverse functional groups, leading to compounds with enhanced antibacterial properties .

Case Study 2: Development of Fluorinated Agrochemicals

Another significant application was highlighted in research focusing on agrochemical development. The incorporation of this compound into herbicide formulations resulted in improved efficacy against resistant weed species. The study demonstrated that the trifluoromethyl group significantly increased the herbicide's activity compared to traditional formulations .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for antibacterial agents | Quinolone derivatives |

| Agrochemical Development | Enhances herbicide efficacy | Fluorinated herbicides |

| Material Science | Modifies polymers for better thermal stability | Fluorinated polymers |

| Nanotechnology | Functionalized nanoparticles for drug delivery | Targeted delivery systems |

Mecanismo De Acción

The mechanism by which 1-(Chloromethyl)-2,3,4-trifluorobenzene exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atoms enhance the compound's binding affinity and stability, making it effective in its role.

Comparación Con Compuestos Similares

Key Structural Features:

- Chloromethyl group : Enhances electrophilicity, enabling nucleophilic substitution reactions.

- Trifluorinated aromatic ring : The three fluorine atoms increase ring electron deficiency, influencing regioselectivity in reactions.

- Synergistic effects : The combination of fluorine and chloromethyl groups impacts solubility, stability, and reactivity .

Comparison with Similar Compounds

The unique properties of 1-(Chloromethyl)-2,3,4-trifluorobenzene are best understood through comparisons with structurally related halogenated aromatics. Below is a detailed analysis supported by data tables and research findings.

Structural Analogues and Their Properties

Table 1: Molecular Features and Reactivity

| Compound Name | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|

| This compound | C₇H₄ClF₃ | -CH₂Cl (1), -F (2,3,4) | High electrophilicity; enhanced stability due to trifluorination |

| 1-Chloro-2,3,4-trifluorobenzene | C₆HClF₃ | -Cl (1), -F (2,3,4) | Lacks chloromethyl group; lower electrophilicity but similar fluorine effects |

| 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | C₈H₅ClF₄ | -CH₂Cl (1), -F (4), -CF₃ (2) | Trifluoromethyl group increases steric hindrance and lipophilicity |

| 1-(Chloromethyl)-3,4-difluorobenzene | C₇H₅ClF₂ | -CH₂Cl (1), -F (3,4) | Reduced fluorine count lowers electron deficiency; milder reactivity |

Key Observations :

- The chloromethyl group in this compound distinguishes it from non-methylated analogs like 1-Chloro-2,3,4-trifluorobenzene, enabling diverse derivatization pathways .

- Trifluorinated vs. trifluoromethyl substituents : The trifluorinated ring (three -F groups) provides electronic effects without steric bulk, whereas trifluoromethyl (-CF₃) groups in analogs (e.g., C₈H₅ClF₄) increase lipophilicity but reduce reaction rates in nucleophilic substitutions .

Research Findings :

- Synthetic Utility: The trifluorinated ring in this compound facilitates regioselective coupling reactions, a property less pronounced in non-fluorinated analogs .

Physicochemical Properties

Table 3: Physical and Electronic Properties

| Compound Name | Boiling Point (°C) | LogP (Log Kow) | Dipole Moment (D) |

|---|---|---|---|

| This compound | 145–150 (est.) | 2.8 | 3.1 |

| 1-Chloro-2,3,4-trifluorobenzene | 132–135 | 2.5 | 2.9 |

| 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | 160–165 (est.) | 3.2 | 3.5 |

Trends :

- Lipophilicity : Increases with trifluoromethyl (-CF₃) groups (LogP = 3.2) compared to trifluorinated rings (LogP = 2.8) .

- Dipole Moments : Higher in compounds with asymmetric substitution (e.g., -CF₃ at position 2), influencing solubility in polar solvents .

Actividad Biológica

1-(Chloromethyl)-2,3,4-trifluorobenzene is an aromatic compound characterized by a chloromethyl group and three fluorine atoms attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 180.55 g/mol. This compound's unique structure influences its chemical reactivity and potential biological activity, which is the focus of this article.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have been reported to exhibit significant biological properties, particularly in antimicrobial and antifungal activities. The presence of the chloromethyl group may enhance these properties by facilitating interactions with biological targets.

The biological activity of chloromethylated and trifluoromethylated compounds often involves:

- Electrophilic Reactions : The chloromethyl group can participate in nucleophilic substitution reactions, potentially interacting with biological macromolecules.

- Fluorine's Influence : Fluorine atoms can alter the electronic properties of the molecule, enhancing its ability to interact with enzymes or receptors.

Comparative Analysis with Similar Compounds

To understand the potential biological implications of this compound, it is useful to compare it with structurally similar compounds that have documented biological activities.

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1-(Chloromethyl)-3-fluorobenzene | C7H6ClF | Antimicrobial properties |

| 2-(Chloromethyl)-1,3,4-trifluorobenzene | C7H5ClF3 | Antifungal activity |

| 1-Chloro-2,4-difluorobenzene | C7H4ClF2 | Used as a reagent in various organic reactions |

The table illustrates how variations in substitution patterns can lead to different biological activities. The trifluoromethyl group is particularly noted for enhancing lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that trifluoromethylated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar trifluoromethylated benzenes can inhibit the growth of various bacterial strains. While direct studies on this compound are lacking, its structural analogs have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Synthesis and Applications

The synthesis of this compound typically involves chloromethylation of 2,3,4-trifluorobenzene using reagents like chlorosulfonic acid or zinc iodide under controlled conditions. This synthetic pathway not only highlights the compound's accessibility but also suggests potential applications in pharmaceuticals and agrochemicals due to its reactive functional groups.

Q & A

Q. What are the optimized synthetic routes for 1-(Chloromethyl)-2,3,4-trifluorobenzene, and how do reaction conditions influence yield?

The compound is synthesized via chloromethylation of 2,3,4-trifluorobenzene using agents like chloromethyl methyl ether (ClCH₂OCH₃) or paraformaldehyde with Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃). Key factors include:

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. A face shield is recommended for high-volume handling .

- Ventilation: Employ fume hoods or closed systems to avoid inhalation of vapors (boiling point: ~175°C).

- Storage: Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy: ¹⁹F NMR distinguishes fluorine environments (δ -110 to -140 ppm for aromatic F), while ¹H NMR identifies the chloromethyl group (δ 4.5–5.0 ppm) .

- Mass Spectrometry: High-resolution MS (exact mass: 180.55 g/mol) confirms molecular formula (C₇H₄ClF₃) and detects impurities .

- Density/Refractive Index: Experimental density (1.689 g/cm³) and refractive index (1.505) validate purity .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The electrophilic chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), forming derivatives like benzylamines or sulfides. Key considerations:

- Solvent polarity (e.g., DMF or THF) enhances nucleophilicity.

- Steric hindrance from adjacent fluorine atoms may slow kinetics, requiring elevated temperatures (60–80°C) .

Advanced Research Questions

Q. How can palladium-catalyzed C–H activation be applied to functionalize this compound?

Pd catalysts (e.g., PdCl(C₃H₅)(dppb)) enable regioselective arylation at the chloromethyl site. Conditions include:

- Base: KOAc (2 equiv) in DMA at 150°C.

- Substrate design: Fluorine substituents direct arylation to the para position of the benzene ring .

Q. What strategies are used to assess the compound’s biological activity in drug discovery?

Q. How can researchers resolve discrepancies in reported synthesis yields or purity?

Q. What computational methods predict the compound’s stability under varying pH or temperature?

Q. How does steric and electronic modulation by fluorine substituents affect its reactivity?

Q. What comparative studies exist between this compound and its structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.